(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiadiazolo[3,2-a]pyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the condensation of a furan derivative with a thiadiazole precursor, followed by cyclization and functional group modifications. The reaction conditions might include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiadiazolo[3,2-a]pyrimidines have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound could reveal similar biological activities.
Medicine
In medicine, compounds like this one are investigated for their potential therapeutic effects. They might be used in drug development for treating various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6Z)-6-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of the compound lies in its specific functional groups and their positions, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O2S/c1-13-2-4-15(5-3-13)22-27-28-20(25)18(21(29)26-23(28)31-22)12-17-10-11-19(30-17)14-6-8-16(24)9-7-14/h2-12,25H,1H3/b18-12-,25-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBSTZDEZJOHAA-QDLOHUEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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